molecular formula C11H13FN4O4 B12397261 (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol

(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol

Cat. No.: B12397261
M. Wt: 284.24 g/mol
InChI Key: BQLCZDLJTPAFTK-FQGVDISHSA-N
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Description

(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of a fluorine atom and a methoxy group in its structure makes it unique and potentially useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base.

    Fluorination: Introduction of the fluorine atom at the desired position.

    Methoxylation: Addition of the methoxy group to the purine base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The compound can be reduced to remove the fluorine atom.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the fluorine atom could yield various substituted nucleoside analogs.

Scientific Research Applications

(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom and methoxy group can alter the compound’s interactions with enzymes and other proteins, potentially leading to antiviral or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol: Lacks the fluorine atom.

    (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(purin-9-yl)oxolan-3-ol: Lacks the methoxy group.

    (2R,3S,5R)-2-(hydroxymethyl)-5-(purin-9-yl)oxolan-3-ol: Lacks both the fluorine and methoxy groups.

Uniqueness

The presence of both the fluorine atom and the methoxy group in (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol makes it unique among nucleoside analogs. These functional groups can significantly impact the compound’s chemical reactivity, biological activity, and potential therapeutic applications.

Properties

Molecular Formula

C11H13FN4O4

Molecular Weight

284.24 g/mol

IUPAC Name

(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C11H13FN4O4/c1-19-10-7-9(13-3-14-10)16(4-15-7)11-6(12)8(18)5(2-17)20-11/h3-6,8,11,17-18H,2H2,1H3/t5-,6?,8+,11-/m1/s1

InChI Key

BQLCZDLJTPAFTK-FQGVDISHSA-N

Isomeric SMILES

COC1=NC=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)F

Canonical SMILES

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)F

Origin of Product

United States

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